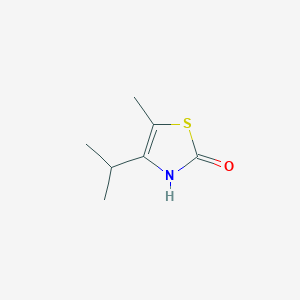

5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-4-propan-2-yl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-4(2)6-5(3)10-7(9)8-6/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPWMVPCHXZAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)S1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of α-Bromoacyl Intermediates

The initial step involves synthesizing α-bromoacyl derivatives, which serve as pivotal intermediates. For example, bromination of appropriate acetophenone derivatives or related compounds with bromine in acetic acid or refluxing acetone yields α-bromoacyl compounds. These intermediates are characterized by the presence of a reactive bromine atom adjacent to a carbonyl group, facilitating subsequent cyclization.

- Reagents: Bromine (Br₂)

- Solvent: Acetic acid or acetone

- Temperature: Room temperature or reflux

- Yield: Typically high (e.g., 86-95%)

Cyclocondensation with Thioureas or Thioamides

The α-bromoacyl intermediates undergo cyclization with thioureas or related thioamide compounds to form the thiazole ring. This step involves nucleophilic attack by the sulfur atom of the thiourea on the electrophilic carbon of the α-bromoacyl derivative, followed by ring closure.

- Reagents: Thiourea, benzenecarbothioamide, or tioureido acids

- Solvent: Acetic acid, refluxing acetone

- Temperature: 60°C to reflux

- Time: 2-4 hours

- Yields: Moderate to high (e.g., 43-92%)

Final Cyclization and Ring Closure

The last step involves cyclization to form the dihydrothiazol-2-one core. This can be achieved via intramolecular cyclization under mild conditions, often facilitated by heating or catalytic agents, leading to the formation of the 2,3-dihydro-1,3-thiazol-2-one ring with methyl and propan-2-yl substituents.

Representative Synthetic Scheme

Step 1: Bromination

Ar–CO–CH₃ + Br₂ → Ar–CO–CH₂–Br

Step 2: Cyclocondensation

Ar–CO–CH₂–Br + thiourea → Thiazole ring formation

Step 3: Substituent modification

Introduce methyl and propan-2-yl groups via alkylation or condensation reactions

Step 4: Cyclization

Final intramolecular cyclization to form dihydrothiazol-2-one core

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Br₂ | Acetic acid | Room temp | 1-2 h | 86-95 | Bromination of aromatic ketones |

| 2 | Thiourea | Acetic acid / Reflux | 60°C | 2-4 h | 43-92 | Cyclization to thiazole ring |

| 3 | Aldehydes / Diketones | Various | Reflux | 2-6 h | Variable | Alkylation and substituent introduction |

| 4 | Intramolecular cyclization | Mild heating | Reflux | Variable | High | Final ring closure |

Research Findings and Optimization

Recent advances highlight the importance of solvent choice and reaction temperature in optimizing yields. For example, refluxing acetone enhances the cyclization efficiency, while acetic acid provides a conducive medium for heterocycle formation. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Notes on Purification and Characterization

Purification typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate. Structural confirmation is achieved via NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction, ensuring the correct substitution pattern and ring formation.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or alkylated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic activities.

Industry: Utilized in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 2,3-Dihydro-1,3-thiazol-2-one Derivatives

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Substituent Effects on Physicochemical Properties

Steric and Electronic Influences :

- The isopropyl group in the main compound introduces steric bulk compared to planar substituents like pyridinyl (in CAS 103317-30-2) or ethoxyphenyl (in CAS 10-F666281). This may reduce solubility but enhance lipophilicity .

- Pyridinyl substituents (e.g., CAS 103317-30-2) contribute to basicity, as evidenced by its predicted pKa of 7.89, while the main compound’s pKa remains uncharacterized .

- Crystallography and Conformation: Isostructural thiazole derivatives (e.g., fluorophenyl-triazolyl compounds in ) adopt planar conformations except for perpendicularly oriented fluorophenyl groups. The main compound’s isopropyl group likely induces non-planar conformations, though crystallographic data is lacking .

Biologische Aktivität

5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound characterized by its thiazole ring structure. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry where thiazoles are frequently associated with antimicrobial and anti-inflammatory properties.

- Molecular Formula : C₇H₁₁NOS

- Molecular Weight : 157.24 g/mol

- Canonical SMILES : CC1=C(NC(=O)S1)C(C)C

Antimicrobial Properties

Research has highlighted the antimicrobial activity of 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one against various pathogens. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives related to this thiazole compound. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against specific strains like Staphylococcus aureus and Escherichia coli. These derivatives also displayed strong biofilm inhibition capabilities, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

The mechanism through which 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one exerts its biological effects includes:

- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways by binding to their active sites.

- Synergistic Effects : It has been observed to enhance the efficacy of other antibiotics when used in combination therapy, indicating potential for use in treating resistant infections .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models of disease.

Comparative Analysis with Related Compounds

To better understand the potential of 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one, a comparison with similar thiazole derivatives can be insightful:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Methyl-5-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one | Structure | Antimicrobial |

| 5-Methyl-4-(propan-2-yl)-1,3-thiazole | Structure | Antifungal |

| 2-Methyl-4-(propan-2-yl)-1,3-thiazole | Structure | Anticancer |

This table illustrates that while all these compounds share a common thiazole framework, their biological activities can vary significantly based on structural modifications.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a substituted pyrazole precursor with a thiazolidinone intermediate under reflux conditions. Ethanol or DMSO is commonly used as a solvent, with yields optimized by controlling reaction time (e.g., 12–24 hours) .

- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity. Analytical techniques like NMR and HPLC are critical for verifying structural integrity .

Q. How is the compound characterized for structural validation?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula confirmation .

Q. What are the primary biological assays used to evaluate its activity?

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anti-inflammatory Activity: Inhibition of COX-2 or TNF-α in cell-based models (e.g., RAW 264.7 macrophages) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps, while ethanol minimizes side reactions .

- Temperature Control: Reflux at 80–100°C accelerates ring closure but requires inert atmospheres (N₂/Ar) to prevent oxidation .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity in thiazolidinone formation .

Q. What computational tools are used to predict reactivity and biological targets?

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., EGFR kinase) or receptors (e.g., PPAR-γ) to rationalize anticancer activity .

- Wavefunction Analysis: Multiwfn calculates electron localization functions (ELF) and electrostatic potential (ESP) to identify nucleophilic/electrophilic sites for reaction planning .

Q. How do structural modifications influence biological activity?

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing membrane permeability. Conversely, bulky alkyl chains (e.g., -pentyl, -dodecyl) reduce solubility but improve target specificity .

- Stereochemical Impact: Z/E isomerism in the methylidene group alters binding affinity to enzymes like cyclooxygenase .

Q. How can contradictory data on biological activity be resolved?

- Purity Verification: Impurities (e.g., unreacted intermediates) may skew results. Re-analyzation via HPLC-MS is recommended .

- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) across labs. Meta-analysis of IC₅₀ values from multiple studies can identify trends .

Q. What strategies assess compound stability under physiological conditions?

- pH Stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy. Thiazolidinones are typically stable at neutral pH but hydrolyze under acidic/basic conditions .

- Thermal Stability: Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C for most thiazolidinones) .

Methodological Tables

Table 1: Key Synthetic Parameters for Thiazolidinone Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/DMSO | Enhances cyclization | |

| Temperature | 80–100°C (reflux) | Accelerates ring closure | |

| Catalyst | ZnCl₂ (5 mol%) | Improves regioselectivity | |

| Purification | Silica gel chromatography | Achieves >95% purity |

Table 2: Common Biological Targets and Assays

| Target | Assay Type | Model System | Reference |

|---|---|---|---|

| COX-2 Inhibition | ELISA | RAW 264.7 macrophages | |

| EGFR Kinase | Molecular Docking | In silico (PDB: 1M17) | |

| Antimicrobial | MIC | S. aureus ATCC 25923 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.